N-(1,3-benzodioxol-5-yl)-5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Pd-catalyzed amination of fused heteroaryl amines . The reaction conditions typically include the use of tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl, and cesium carbonate as the base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield fully saturated compounds.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular metabolism and mitochondrial function.
Medicine: Investigated for its potential as an anticancer agent, particularly in glucose-starved tumor cells.
Mechanism of Action
The compound exerts its effects primarily by inhibiting mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells . It also inhibits the mechanistic target of rapamycin (mTOR) pathway, which is involved in cell growth and metabolism . These dual actions make it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: Another class of compounds with anticancer activity.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its dual mechanism of action, targeting both mitochondrial function and the mTOR pathway. This makes it particularly effective in conditions of glucose starvation, which is a common feature of solid tumors .
Properties
Molecular Formula |
C21H18N4O4 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H18N4O4/c1-12-19(13-5-3-2-4-6-13)24-25-15(10-18(26)23-20(12)25)21(27)22-14-7-8-16-17(9-14)29-11-28-16/h2-9,15H,10-11H2,1H3,(H,22,27)(H,23,26) |
InChI Key |
HOJAYAKYIYRPTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)CC(N2N=C1C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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